Methyl 4-(((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Description

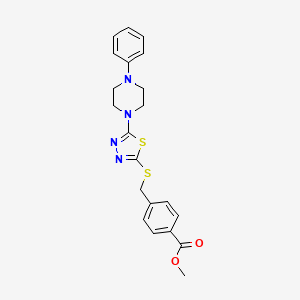

Methyl 4-(((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenylpiperazine moiety and linked via a thioether bridge to a methyl benzoate group. This structure combines three pharmacophoric elements:

- 1,3,4-Thiadiazole: Known for its electron-deficient aromatic system and sulfur-driven bioactivity .

- Methyl Benzoate: An ester group influencing lipophilicity and metabolic stability.

The compound’s design aligns with strategies to optimize pharmacokinetic and pharmacodynamic properties through modular substitution, as seen in related thiadiazole derivatives .

Properties

IUPAC Name |

methyl 4-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S2/c1-27-19(26)17-9-7-16(8-10-17)15-28-21-23-22-20(29-21)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQUGNRAVGSYBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate generally involves multiple steps. It starts with the preparation of 4-phenylpiperazine which reacts with 1,3,4-thiadiazole-2-thiol under specific conditions to form the desired intermediate. The final step involves the esterification with methyl 4-bromomethylbenzoate under controlled conditions such as the presence of a base like potassium carbonate and appropriate solvents like acetonitrile.

Industrial Production Methods

The industrial production method would likely scale up these laboratory processes, optimizing reaction conditions to increase yield and reduce costs. Using continuous flow reactors and catalysts might be involved in enhancing reaction efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidative transformations, particularly at the sulfur-containing thiadiazole moiety.

Reduction: Reduction can occur at the benzoate ester functional group.

Substitution: Nucleophilic substitutions are common at the piperazine ring and the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Common reagents include nucleophiles like sodium methoxide or potassium hydroxide.

Major Products

Oxidation can yield sulfoxides or sulfones.

Reduction produces the corresponding alcohols.

Substitution typically yields derivatives with altered functional groups.

Scientific Research Applications

Research indicates that compounds similar to Methyl 4-(((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate exhibit a range of biological activities, including:

- Antimicrobial Activity : Thiadiazole derivatives have been shown to possess significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that related compounds exhibit minimum inhibitory concentrations (MICs) in the range of 10–15 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

This suggests that the presence of the thiadiazole and piperazine structures enhances the antimicrobial efficacy of these compounds.

Case Studies

Several studies have investigated the applications of thiadiazole derivatives in medical research:

- Antitumor Activity : A study explored the cytotoxic effects of thiadiazole derivatives on cancer cell lines, indicating potential for development as antitumor agents. The results showed that these compounds could induce apoptosis in cancer cells by activating caspase pathways.

- Neuroprotective Effects : Research has suggested that derivatives containing piperazine rings may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

- Anti-inflammatory Properties : Some studies have reported anti-inflammatory effects associated with similar compounds, indicating their potential in managing inflammatory diseases.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action varies with its application. In medicinal chemistry, it might interact with specific receptors, enzymes, or ion channels. The piperazine ring could facilitate binding to serotonergic or dopaminergic receptors, while the thiadiazole group might enhance selectivity and potency.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Variations

The compound’s uniqueness lies in its specific substituent combination. Below is a comparative table with key analogs:

Key Observations:

- Ester Group Variation : The target compound’s methyl benzoate differs from ethyl esters (e.g., I-6230) , which may reduce lipophilicity and alter metabolic stability.

- Heterocyclic Substituents : The phenylpiperazine group distinguishes it from indole-based () or methylphenyl-substituted () thiadiazoles, suggesting divergent biological targets (e.g., CNS vs. antifungal).

Biological Activity

Methyl 4-(((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex organic compound that integrates various pharmacologically relevant structural motifs. The compound's potential biological activities are primarily attributed to its unique combination of a thiadiazole ring and a piperazine moiety, which are known for their diverse therapeutic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. For instance, compounds with a similar 1,3,4-thiadiazole framework exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action often involves the induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspases .

Table 1: Cytotoxicity Data of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 10.10 | Apoptosis induction |

| Compound B | HepG2 | 5.36 | Cell cycle arrest |

| Methyl 4... | TBD | TBD | TBD |

Antimicrobial Activity

Thiadiazole derivatives have also been reported to possess moderate to good antibacterial and antifungal activities. In vitro studies demonstrated that certain derivatives showed efficacy against Gram-positive and Gram-negative bacteria. The presence of the piperazine ring is believed to enhance the antimicrobial properties by facilitating interaction with microbial membranes .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| Compound C | E. coli | Moderate |

| Compound D | S. aureus | Good |

| Methyl 4... | TBD | TBD |

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. Results indicated that modifications in the structural components significantly influenced their biological activity. For example, substituting different groups on the piperazine ring led to variations in IC50 values, emphasizing the importance of structure-activity relationships in drug design .

- Animal Models : In vivo studies using tumor-bearing mice demonstrated that certain thiadiazole compounds could selectively target tumor cells while sparing normal tissues, suggesting a promising therapeutic index for future clinical applications .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 4-(((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate?

The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-thiadiazole core. For example, intermediates like 4-phenylpiperazine derivatives are coupled with thiadiazole precursors via nucleophilic substitution or thioether linkages. Aqueous-phase reactions with sodium monochloroacetate under reflux are often used to introduce the methyl benzoate moiety, followed by purification via recrystallization (e.g., methanol or ethanol) . Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation relies on spectral analysis:

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and piperazine-thiadiazole connectivity.

- IR spectroscopy to identify functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹).

- Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight .

Chromatographic methods (HPLC or GC) assess purity, while single-crystal X-ray diffraction (as in analogous thiadiazole derivatives) resolves stereochemistry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on GHS classification, the compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Researchers should:

- Use personal protective equipment (PPE): gloves, lab coats, and fume hoods.

- Avoid dust formation; employ wet handling or closed systems.

- Store in cool, dry conditions away from oxidizers. Emergency procedures include rinsing exposed skin/eyes with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thiadiazole core formation?

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in thioether bond formation.

- Temperature control : Reflux conditions (e.g., 80–100°C) improve kinetics but require monitoring for decomposition.

- Catalyst use : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can accelerate cyclization steps .

Experimental design should employ a factorial approach to test these parameters, with yield comparisons via gravimetric analysis.

Q. How should contradictory data in biological activity studies (e.g., varying IC₅₀ values) be addressed?

Potential causes include:

- Purity discrepancies : Validate compound purity via HPLC and elemental analysis.

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across replicates.

- Solvent effects : Ensure consistent use of DMSO or other solvents in biological assays to avoid false negatives/positives .

Cross-validation with orthogonal assays (e.g., molecular docking vs. in vitro enzyme inhibition) can resolve mechanistic inconsistencies .

Q. What computational strategies are used to predict the compound’s pharmacological potential?

- Molecular docking : Tools like AutoDock Vina model interactions with target proteins (e.g., enzymes or receptors). For example, piperazine and thiadiazole moieties may bind to hydrophobic pockets in bacterial enzymes .

- ADMET prediction : Software like SwissADME evaluates bioavailability, permeability, and toxicity risks.

Q. How can researchers design derivatives to enhance metabolic stability while retaining activity?

- Bioisosteric replacement : Substitute the methyl benzoate group with trifluoromethyl or heteroaromatic esters to resist esterase cleavage.

- Piperazine modification : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate basicity and reduce off-target binding .

Synthetic routes should prioritize modularity for rapid analog generation .

Data Analysis and Interpretation

Q. What analytical techniques are critical for resolving spectral data ambiguities?

- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings, critical for distinguishing overlapping signals in aromatic/heterocyclic regions.

- X-ray crystallography : Resolves bond angles and dihedral angles in the thiadiazole-piperazine linkage, especially if steric hindrance is suspected .

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

- Detailed procedural documentation : Specify solvent grades, stirring rates, and drying times.

- Round-robin testing : Collaborate with independent labs to replicate synthesis and compare yields/purity via interlaboratory studies.

- Open-data sharing : Publish raw spectral data in repositories like ChemSpider or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.